molecular formula C10H10N2O2 B1601540 Ethyl imidazo[1,5-a]pyridine-7-carboxylate CAS No. 518979-75-4

Ethyl imidazo[1,5-a]pyridine-7-carboxylate

Cat. No.: B1601540
CAS No.: 518979-75-4
M. Wt: 190.2 g/mol
InChI Key: GGSSPIUIIVDMAE-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,5-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its unique chemical structure and versatility, making it valuable in various fields such as materials science, pharmaceuticals, and optoelectronics .

Chemical Reactions Analysis

Ethyl imidazo[1,5-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts . Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .

Scientific Research Applications

Ethyl imidazo[1,5-a]pyridine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethyl imidazo[1,5-a]pyridine-7-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

IUPAC Name

ethyl imidazo[1,5-a]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-3-4-12-7-11-6-9(12)5-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSSPIUIIVDMAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CN=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00476185
Record name Ethyl imidazo[1,5-a]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518979-75-4
Record name Ethyl imidazo[1,5-a]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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